4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Lipophilicity Drug-likeness Membrane permeability

4-Isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1204297-10-8) is a synthetic small molecule belonging to the 2-aminobenzothiazole class, characterized by a 4-isopropyl substituent on the benzothiazole core and an N-(tetrahydrofuran-2-ylmethyl) side chain. The compound has a molecular formula of C15H20N2OS and a molecular weight of 276.4 g/mol.

Molecular Formula C15H20N2OS
Molecular Weight 276.4 g/mol
CAS No. 1204297-10-8
Cat. No. B1388457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
CAS1204297-10-8
Molecular FormulaC15H20N2OS
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=CC=C1)SC(=N2)NCC3CCCO3
InChIInChI=1S/C15H20N2OS/c1-10(2)12-6-3-7-13-14(12)17-15(19-13)16-9-11-5-4-8-18-11/h3,6-7,10-11H,4-5,8-9H2,1-2H3,(H,16,17)
InChIKeySQMPRDKBKJEISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1204297-10-8): Procurement-Ready Physicochemical and Structural Profile


4-Isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1204297-10-8) is a synthetic small molecule belonging to the 2-aminobenzothiazole class, characterized by a 4-isopropyl substituent on the benzothiazole core and an N-(tetrahydrofuran-2-ylmethyl) side chain. The compound has a molecular formula of C15H20N2OS and a molecular weight of 276.4 g/mol [1]. It is commercially available from multiple vendors as a research-grade screening compound, typically supplied at ≥95% purity with analytical verification by LCMS and/or ¹H NMR . Its computed physicochemical properties—including XLogP3-AA of 4.2, topological polar surface area (TPSA) of 62.4 Ų, and predicted pKa of 3.68—position it within favorable drug-like chemical space for high-throughput screening and medicinal chemistry campaigns [1].

Why In-Class Benzothiazole Analogs Cannot Substitute for 4-Isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine


The 2-aminobenzothiazole scaffold supports extensive substituent-dependent modulation of physicochemical and pharmacokinetic properties, meaning that even closely related analogs diverge in lipophilicity, ionization, hydrogen-bonding capacity, and conformational flexibility [1]. The specific combination of a 4-isopropyl group and an N-(tetrahydrofuran-2-ylmethyl) side chain in CAS 1204297-10-8 produces a distinctive multicharacteristic profile—simultaneously differing in XLogP3, pKa, hydrogen bond acceptor count, and rotatable bond count—that no single analog replicates across all four dimensions. Consequently, substituting a different 4-substituent or N-alkyl group alters the compound's behavior in solubility, permeability, and target-binding assays, making generic interchange scientifically unjustified without direct experimental validation. The quantitative evidence below details these multidimensional differences.

Quantitative Physicochemical Differentiation of 4-Isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine from Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: 4-Isopropyl-THF vs. 6-Methyl-THF and 4,7-Dimethoxy-THF Analogs

The target compound exhibits an XLogP3-AA of 4.2, which is 0.7 log units higher than the 6-methyl-N-(tetrahydrofuran-2-ylmethyl) analog (XLogP3-AA = 3.5) and 1.2 log units higher than the 4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl) analog (XLogP3-AA = 3.0) [1][2][3]. This 0.7-unit increase corresponds to an approximately 5-fold greater partition coefficient, indicating substantially enhanced membrane permeability potential. The 4-isopropyl-N-(pyridin-2-ylmethyl) analog has a comparable XLogP3-AA of 4.3, but differs in hydrogen-bonding character due to the pyridine nitrogen [4].

Lipophilicity Drug-likeness Membrane permeability

Ionization State (pKa) Differentiation: 4-Isopropyl-THF vs. Unsubstituted 2-Amine Core

The predicted pKa of 3.68±0.10 for the target compound is 0.70 log units lower than that of 4-isopropylbenzo[d]thiazol-2-amine (pKa = 4.38±0.10), the core scaffold lacking the tetrahydrofuran-2-ylmethyl side chain . This difference means that at physiological pH (7.4), both compounds exist predominantly in their neutral free-base form, but the target compound remains neutral at marginally lower pH values, potentially extending its passive absorption window in weakly acidic microenvironments such as tumor tissue or endosomal compartments. The 4-isopropyl-N-(pyridin-2-ylmethyl) analog has a pKa of 4.38±0.12, similar to the core scaffold .

Ionization Solubility Absorption

Hydrogen Bond Acceptor (HBA) Count: THF-Containing Side Chain vs. Pyridinyl and Dimethoxy Analogs

The target compound has 4 hydrogen bond acceptor (HBA) atoms, contributed by the benzothiazole nitrogen, the secondary amine nitrogen, the tetrahydrofuran oxygen, and the thiazole sulfur [1]. The 4-isopropyl-N-(pyridin-2-ylmethyl) analog also has 4 HBAs, but these include the pyridine nitrogen in place of the THF oxygen, altering the spatial distribution and strength of hydrogen bonding [2]. The 4,7-dimethoxy-THF analog has 6 HBAs due to two additional methoxy oxygens, which can increase aqueous solubility but also increase polar surface area beyond optimal oral bioavailability thresholds [3]. The 4-isopropylbenzo[d]thiazol-2-amine (core scaffold) has only 2 HBAs, representing a minimal hydrogen-bonding capacity [4].

Hydrogen bonding Solubility Target engagement

Conformational Flexibility: Rotatable Bond Count Relative to Closest Analogs

The target compound possesses 4 rotatable bonds, compared to 3 rotatable bonds for the 6-methyl-THF analog and 5 rotatable bonds for the 4,7-dimethoxy-THF analog [1][2][3]. The 4-isopropylbenzo[d]thiazol-2-amine core scaffold has only 1 rotatable bond [4]. The intermediate rotatable bond count of the target compound represents a balance between conformational adaptability for induced-fit binding and the entropic penalty associated with excessive flexibility. The additional rotatable bond in the target compound compared to the 6-methyl analog arises from the isopropyl group (C-C bond rotation), which may allow better accommodation within hydrophobic binding pockets.

Conformational flexibility Entropy Binding affinity

Topological Polar Surface Area (TPSA): Impact on Membrane Permeability Relative to Pyridinyl Analog

The target compound has a TPSA of 62.4 Ų, which is 3.7 Ų lower than the 4-isopropyl-N-(pyridin-2-ylmethyl) analog (TPSA = 66.1 Ų) [1][2]. This difference arises from the replacement of the pyridine nitrogen with a tetrahydrofuran oxygen in the target compound. A TPSA below 70 Ų is generally considered favorable for blood-brain barrier penetration, and the 3.7 Ų lower TPSA of the target compound may confer a measurable advantage in CNS-targeted applications. The 6-methyl-THF analog has an identical TPSA of 62.4 Ų but differs in lipophilicity (see Evidence Item 1), highlighting the orthogonal nature of the differentiation [3].

Polar surface area Blood-brain barrier Oral bioavailability

Storage and Handling Stability: Cold-Chain Requirement vs. Room-Temperature Analogs

The target compound requires storage at 0–8°C, whereas the 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine analog can be stored at room temperature . This differential storage requirement indicates that the 4-isopropyl substitution introduces thermal lability not present in the 6-methyl analog, likely due to reduced crystal lattice stability or increased susceptibility to oxidative degradation of the isopropyl group. The 4-isopropyl-N-(pyridin-2-ylmethyl) analog also requires 0–8°C storage, suggesting that the 4-isopropyl group is the primary driver of cold-chain dependency .

Stability Storage conditions Procurement logistics

Recommended Procurement and Application Scenarios for 4-Isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine


Cell-Based High-Throughput Screening for Intracellular Targets

With an XLogP3 of 4.2 and TPSA of 62.4 Ų, the target compound is predicted to exhibit good passive membrane permeability, making it suitable for cell-based HTS campaigns targeting intracellular proteins [1]. Its intermediate rotatable bond count (4) provides sufficient conformational flexibility for target engagement without excessive entropic penalty, distinguishing it from the more rigid 6-methyl analog (3 rotatable bonds) and the more flexible dimethoxy analog (5 rotatable bonds). Procurement of this specific compound rather than a generic benzothiazole ensures optimal membrane permeation characteristics for intracellular target screening.

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

The combination of TPSA (62.4 Ų) below the 70 Ų threshold for CNS penetration and an XLogP3 of 4.2 positions the target compound within favorable CNS drug-like space [1]. Compared to the 4-isopropyl-N-(pyridin-2-ylmethyl) analog, which has a higher TPSA of 66.1 Ų and a pyridine nitrogen that can act as a stronger hydrogen bond acceptor, the target compound's THF oxygen provides a weaker, more diffuse hydrogen-bonding interaction that may further favor passive BBB penetration [2]. This makes it a preferred candidate for CNS-targeted lead discovery libraries.

Fragment-Based Lead Discovery and Structure-Activity Relationship (SAR) Expansion

The target compound's four distinct differentiation dimensions—lipophilicity (XLogP3 = 4.2), ionization (pKa = 3.68), hydrogen bonding (4 HBAs with THF oxygen geometry), and conformational flexibility (4 rotatable bonds)—provide a well-characterized chemical probe for SAR studies of the 2-aminobenzothiazole scaffold [1]. Its availability through Life Chemicals with LCMS and NMR quality control ensures batch-to-batch reproducibility essential for SAR campaigns . The 0.70-unit pKa difference from the 4-isopropylbenzo[d]thiazol-2-amine core scaffold allows systematic exploration of ionization-dependent pharmacology.

Solubility-Limited Formulation Development

The predicted low pKa of 3.68 means that at pH values above 5, the target compound exists predominantly as the neutral free base, which may limit aqueous solubility [1]. However, this property can be exploited in formulation development for pH-dependent release profiles, where the compound remains insoluble in the stomach (pH ~1–3) and becomes soluble upon entering the more neutral intestinal environment. The targeted storage requirement of 0–8°C, while adding logistical complexity, indicates defined thermal stability boundaries that can be incorporated into formulation stability protocols .

Quote Request

Request a Quote for 4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.